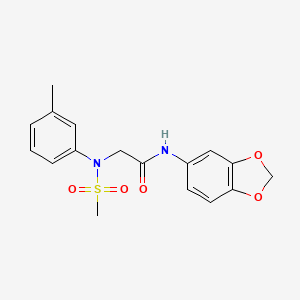

![molecular formula C12H11Cl3N2O2S B3929830 2-ethyl-4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B3929830.png)

2-ethyl-4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole

Descripción general

Descripción

Imidazole is a heterocyclic compound and it’s derivatives are widely used in organic synthesis and as catalysts .

Synthesis Analysis

Imidazoles can be synthesized using several methods. One common method is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an imine . Another method involves the reaction of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methylimidazole consists of a five-membered ring containing two nitrogen atoms, with ethyl and methyl groups attached to different carbon atoms in the ring .Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. They can act as catalysts to promote the curing of epoxy resins . They can also undergo hydroxylation and oxidative chlorination reactions .Physical And Chemical Properties Analysis

2-Ethyl-4-methylimidazole has a refractive index of 1.5, a boiling point of 292-295 °C, a melting point of 47-54 °C, and a density of 0.975 g/mL at 25 °C .Mecanismo De Acción

Target of Action

The compound “2-ethyl-4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole” is primarily used as a cross-linker for epoxy resins . It helps synthesize network polymers with improved thermal resistance and physical properties .

Mode of Action

This compound acts as a curing agent for polysiloxane episulfide resin (PSER) and a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether . The interaction of the compound with its targets results in the formation of a cross-linked polymer network, which enhances the thermal resistance and physical properties of the material .

Biochemical Pathways

It’s known that the compound plays a crucial role in thepolymerization process of epoxy resins . This process involves a series of chemical reactions that lead to the formation of a three-dimensional network of polymer chains, enhancing the material’s durability and resistance to heat.

Pharmacokinetics

It’s important to note that the compound’s effectiveness as a cross-linker and curing agent is influenced by itschemical stability and reactivity .

Result of Action

The primary result of the action of “this compound” is the formation of a cross-linked polymer network . This network enhances the thermal resistance and physical properties of the material, making it more durable and resistant to heat .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the temperature and humidity of the environment, as well as the presence of other chemicals that could potentially react with the compound. It’s also worth noting that the compound’s effectiveness as a cross-linker and curing agent can be affected by the specific formulation of the epoxy resin or other material it’s being used with .

Safety and Hazards

Direcciones Futuras

The future directions for research on imidazole derivatives could involve exploring their potential applications in various fields, such as medicine, materials science, and industrial chemistry. For example, they could be studied for their potential use as neuroprotective and anti-inflammatory agents .

Propiedades

IUPAC Name |

2-ethyl-4-methyl-1-(2,3,4-trichlorophenyl)sulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O2S/c1-3-10-16-7(2)6-17(10)20(18,19)9-5-4-8(13)11(14)12(9)15/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKXNDNQOTYHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3929750.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3929761.png)

![N~1~-cyclopropyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3929764.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3929787.png)

![2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B3929793.png)

![2-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3929799.png)

![4-fluoro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929823.png)

![3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3929835.png)

![N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B3929841.png)

![4-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929855.png)